N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Functionalization of the Pyrazole Ring: Introduction of various substituents on the pyrazole ring through reactions such as alkylation, acylation, or halogenation.
Formation of the Pyrazolo[3,4-b]pyridine Core: This involves the condensation of the functionalized pyrazole with a suitable pyridine derivative.
Final Functionalization: Introduction of the carboxamide group and other substituents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-chloropyrazole share structural similarities.
Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 4-phenylpyridine are structurally related.
Uniqueness
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, along with the presence of multiple substituents that confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N6O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-7-30-14-19(16(3)27-30)13-28(5)24(31)20-12-21(18-10-8-15(2)9-11-18)25-23-22(20)17(4)26-29(23)6/h8-12,14H,7,13H2,1-6H3 |
InChI Key |
RKBPNOSZPYFBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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